4-Bromo-6-fluoroquinolin-2(1H)-one
Description
Significance of Heterocyclic Frameworks in Chemical Synthesis and Design
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of natural products and synthetic molecules. Their presence is particularly prominent in the field of medicinal chemistry, with a significant percentage of all known biologically active compounds featuring a heterocyclic core. ossila.com The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, polarity, and ability to engage in specific biological interactions like hydrogen bonding. mdpi.com This structural and functional diversity makes heterocyclic frameworks indispensable tools for the design and synthesis of novel therapeutic agents and functional materials. ossila.comcymitquimica.com
The versatility of heterocyclic chemistry allows for the construction of complex molecular architectures with tailored properties. cymitquimica.com Researchers can systematically modify these scaffolds to optimize biological activity, enhance selectivity for a particular target, and improve pharmacokinetic profiles. mdpi.com This adaptability has led to the development of numerous drugs for a wide range of diseases, including cancer, infections, and inflammatory conditions. nih.govnih.gov
The Quinolin-2(1H)-one Scaffold: A Privileged Structure for Chemical Exploration
Within the broad class of heterocyclic compounds, the quinolin-2(1H)-one scaffold is recognized as a "privileged structure." This term is used to describe a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. The quinolin-2(1H)-one core is found in a variety of natural products and has been extensively utilized in the development of pharmaceutically important compounds. rsc.org
Derivatives of quinolin-2(1H)-one have been shown to exhibit a wide spectrum of biological activities, including antimicrobial, antiplatelet, and antitumor properties. nih.govrsc.org The ability to readily introduce a variety of substituents at different positions on the quinoline (B57606) ring system allows for the fine-tuning of its biological effects, making it a highly attractive starting point for medicinal chemistry programs. mdpi.comnih.gov
Scope and Research Objectives for Investigations Centered on 4-Bromo-6-fluoroquinolin-2(1H)-one
While extensive research has been conducted on the broader family of quinolin-2(1H)-ones, specific investigations into this compound are not widely documented in publicly available literature. However, the unique substitution pattern of this compound suggests several potential avenues for chemical and medicinal research.
The presence of two halogen atoms, bromine at the 4-position and fluorine at the 6-position, on the quinolin-2(1H)-one core provides distinct opportunities for synthetic modification. The bromine atom at the 4-position is analogous to the reactive bromide in 4-bromo-6-fluoroquinoline, which is known to participate in palladium-catalyzed cross-coupling reactions. ossila.com This reactivity would allow for the introduction of a wide array of functional groups at this position, enabling the creation of a library of novel compounds for biological screening.
Given the known biological activities of other substituted quinolinones, a primary research objective would be the synthesis and evaluation of this compound and its derivatives as potential therapeutic agents. For instance, it could serve as a key intermediate or building block for more complex molecules targeting a range of diseases. ossila.com Although listed as a discontinued (B1498344) product by some chemical suppliers, its value as a research chemical lies in its potential for generating novel chemical entities for drug discovery and materials science applications. ossila.comcymitquimica.com
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-4-9(13)12-8-2-1-5(11)3-6(7)8/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRRKXNDLCPANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=O)N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 6 Fluoroquinolin 2 1h One and Substituted Analogues
De Novo Synthetic Routes to the 4-Bromo-6-fluoroquinolin-2(1H)-one Nucleus
The de novo synthesis of the quinolin-2(1H)-one ring system is a cornerstone of organic synthesis, with several established methods that can be adapted to produce the 4-bromo-6-fluoro derivative. These strategies often involve the formation of the heterocyclic ring from acyclic precursors.
Cyclization and Annulation Strategies
Cyclization and annulation reactions represent a powerful and versatile approach to constructing the quinolin-2(1H)-one nucleus. nih.gov These methods typically involve the intramolecular cyclization of a suitably substituted acyclic precursor. A common strategy is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com Depending on the substrate and reaction conditions, this can lead to the formation of either quinolin-2-ones or quinolin-4-ones. mdpi.comnih.gov
Another significant approach is the Gould-Jacobs reaction, a thermal cyclization method that yields the quinolin-4-one backbone, which can be a precursor to the desired 2-one tautomer. mdpi.com This method, however, can face challenges with regioselectivity when using asymmetrically substituted anilines. mdpi.com Tandem reactions, such as the quinolone-alkyne-cyclization, offer a modern and efficient route to complex tricyclic systems derived from quinolones, showcasing the potential for rapid scaffold diversification. nih.gov
| Cyclization Strategy | Description | Key Features |
| Camps Cyclization | Base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comnih.gov | Can yield both quinolin-2-ones and quinolin-4-ones depending on conditions. mdpi.comnih.gov |
| Gould-Jacobs Reaction | Thermal cyclization leading to a quinolin-4-one backbone. mdpi.com | Regioselectivity can be an issue with asymmetrically substituted anilines. mdpi.com |
| Tandem Quinolone-Alkyne-Cyclization | A modern approach for creating complex tricyclic quinolone derivatives. nih.gov | Allows for rapid diversification of the quinolone scaffold. nih.gov |
Condensation Reactions Involving Anilines and Three-Carbon Fragments
A classic and widely used method for quinolinone synthesis involves the condensation of anilines with a three-carbon component. The Conrad-Limpach synthesis, for example, involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines. iipseries.org Similarly, the Knorr quinoline (B57606) synthesis converts β-ketoanilides into 2-hydroxyquinolines using sulfuric acid. iipseries.org
The Friedländer synthesis, an acid or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, is another fundamental route to quinolines. iipseries.org A variation of this is the Pfitzinger reaction, which utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. iipseries.org These foundational methods provide a basis for creating a variety of substituted quinolinones.
Catalytic Approaches to Quinolin-2(1H)-one Formation
Modern synthetic chemistry has seen a surge in the development of catalytic methods for quinolin-2(1H)-one synthesis, often offering milder reaction conditions and improved efficiency. Palladium-catalyzed reactions have been particularly prominent. For instance, a Pd(II)-catalyzed synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been developed, proceeding under mild conditions without the need for protection from air and moisture. rsc.org Another approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. researchgate.net
Visible-light-mediated synthesis has also emerged as a greener alternative. An unconventional photocatalytic approach synthesizes quinolin-2(1H)-ones from readily available quinoline-N-oxides with low catalyst loading and high yields. rsc.org Furthermore, transition-metal-free methods, such as microwave-assisted cyclization promoted by a weak base like potassium carbonate, provide an efficient route to quinolin-2(1H)-ones. acs.org
| Catalytic Method | Catalyst/Conditions | Key Advantages |
| Palladium-Catalyzed Synthesis | Pd(II) catalyst, from quinoline N-oxides. rsc.org | Mild conditions, no need for air/moisture protection. rsc.org |
| Visible-Light Photocatalysis | Photocatalyst, from quinoline N-oxides. rsc.org | Green, high atom economy, low catalyst loading. rsc.org |
| Microwave-Assisted Cyclization | K₂CO₃, microwave irradiation. acs.org | Transition-metal-free, efficient. acs.org |
Post-Synthetic Functionalization and Halogenation Approaches
Once the quinolinone core is established, further modifications can be made to introduce the desired bromine and fluorine substituents and to diversify the molecule.
Regioselective Introduction of Bromine and Fluorine Substituents
The introduction of halogen atoms at specific positions on the quinolinone ring is crucial for tailoring the compound's properties. The site-selective aromatic halogenation of substituted quinolines can be a synthetic challenge. nih.gov However, methods for the regioselective bromination of related heterocyclic systems, such as 6-hydroxytetrahydroisoquinolines, have been explored, providing insights into controlling the position of bromination. colab.ws
For the introduction of fluorine, regioselective fluorination strategies are employed. These methods are critical for precisely controlling the location of the fluorine atom, which can significantly impact the electronic properties of the molecule. nih.gov The synthesis of related compounds like 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves the cyclization of a fluorinated and brominated precursor, indicating that the halogen atoms can also be incorporated into the starting materials before ring formation. google.com
Diversification through Functional Group Modification
The this compound scaffold can be further diversified through various functional group modifications. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed coupling reactions, allowing for the introduction of a wide range of substituents. ossila.com This enables the synthesis of a diverse library of compounds for various applications.
Furthermore, the core structure can be elaborated through reactions at other positions. For example, the synthesis of diversely substituted quinoline-based hybrids has been achieved through microwave-assisted, one-pot, three-component reactions involving 3-formyl-quinolines. acs.org The synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives, which are then further reacted to form pyrazole-containing hybrids, demonstrates another avenue for diversification starting from a quinoline carboxylic acid precursor. nih.gov These approaches highlight the versatility of the quinolinone scaffold in generating a wide array of complex molecules.
Sustainable and Efficient Synthetic Protocols
The drive towards environmentally benign chemical processes has led to the development of innovative synthetic strategies for quinolone derivatives. These methods aim to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional synthetic routes.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a revolutionary technology in chemical synthesis, offering significant advantages over conventional heating methods. nih.govnih.gov By directly heating the reaction mixture through dielectric heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity. nih.govzenodo.org This technique is particularly valuable in the synthesis of heterocyclic compounds like quinolones. nih.gov
The application of microwave energy can facilitate various reaction types pivotal to quinolone synthesis, including multicomponent reactions (MCRs), which are highly efficient in building molecular complexity in a single step. beilstein-journals.org For instance, the synthesis of quinazolin-2(1H)-one derivatives, structurally related to quinolones, has been successfully achieved with high yields (31-92%) in approximately one hour using microwave irradiation. nih.govnih.gov This approach not only accelerates the synthesis but also aligns with green chemistry principles by reducing energy consumption and potentially allowing for the use of less solvent. zenodo.orguns.ac.id
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Chalcone (B49325)
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional | 3 hours | 94.61% |
| Microwave | 45 seconds | 89.39% |
This table illustrates the significant time reduction achieved with microwave synthesis. uns.ac.id
Green Chemistry Principles in Quinolone Synthesis
The ethos of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netprimescholars.com In the context of quinolone synthesis, this translates to several key strategies:
Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of safer alternatives like water, ethanol, or supercritical CO2. researchgate.netqeios.com Water, in particular, is an attractive solvent due to its abundance, non-toxicity, and non-flammability. nih.gov The use of aqueous media in microwave-assisted synthesis of nitrogen-containing heterocycles is a growing area of interest. nih.gov
Catalysis: The use of catalysts, especially recyclable and non-toxic ones, is a cornerstone of green synthesis. primescholars.comsruc.ac.uk For example, zirconia-sulfuric acid has been used as a highly effective and recyclable catalyst for the amination of fluoroquinolones, leading to high yields in short reaction times. ijbpas.com Bismuth chloride (BiCl3) has also been employed as a catalyst in the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Multicomponent reactions are inherently atom-economical as they combine three or more reactants in a single step to form the product. beilstein-journals.org
Energy Efficiency: As highlighted in the previous section, microwave-assisted synthesis is a prime example of improving energy efficiency in chemical reactions. zenodo.org
The development of green synthetic methods for fluoroquinolones is highly desirable to overcome the drawbacks of conventional methods, which often involve costly reagents, large volumes of hazardous solvents, and high energy consumption. sruc.ac.ukresearchgate.net
Isolation and Purification Techniques for Advanced Intermediates and Target Compounds
The isolation and purification of the target compound, this compound, and its intermediates are critical steps to ensure the desired quality and purity for subsequent applications. The poor solubility of many quinolone derivatives can present challenges in purification. chim.it
Commonly employed techniques include:
Recrystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is crucial, and for quinolone derivatives, solvents like acetone (B3395972) or mixtures such as hexane (B92381) and chloroform (B151607) have been used. orientjchem.orgnanobioletters.com In some cases, a single recrystallization step can be sufficient to purify the product. nih.gov
Column Chromatography: This is a versatile purification technique used to separate compounds based on their differential adsorption to a stationary phase. Silica gel is a commonly used adsorbent for the purification of quinolone derivatives. orientjchem.org
Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of a reaction and to identify the components in a mixture, aiding in the development of a suitable purification strategy. orientjchem.org
For advanced intermediates and final products, a combination of these techniques is often necessary to achieve the high purity required for pharmaceutical applications. The progress of purification is typically monitored by analytical techniques to ensure the removal of impurities and byproducts.
Chemical Reactivity and Derivatization Pathways of 4 Bromo 6 Fluoroquinolin 2 1h One
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic rings. libretexts.org In 4-Bromo-6-fluoroquinolin-2(1H)-one, the presence of the electron-withdrawing quinolinone core and the fluorine atom can influence the reactivity of the molecule towards nucleophiles.
Reactivity at the Brominated Position (C-4)
The carbon-bromine bond at the C-4 position of the quinolinone ring is a primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen heteroatom activates the ring towards substitution. While fluorine is typically a better leaving group in SNAr reactions than bromine when the ring is activated by electron-withdrawing groups, the specific electronic environment of the quinolinone system can influence this reactivity. ebyu.edu.trnih.gov In many cases, the C-Br bond can be targeted for substitution by various nucleophiles.
It is important to note that in some instances, the fluorine atom can be preferentially substituted, especially under conditions that favor SNAr at fluoro-substituted positions. ebyu.edu.tr The outcome of the reaction can be dependent on the nature of the nucleophile, the reaction conditions, and the presence of any activating or deactivating groups on the nucleophile or the quinolinone ring. nih.gov
Substitutions at the Nitrogen Atom (N-1)
The nitrogen atom at the N-1 position of the quinolinone ring is also susceptible to nucleophilic attack, primarily through N-alkylation or N-arylation reactions. These reactions typically proceed via an SN2 mechanism where the nitrogen atom acts as the nucleophile. A variety of alkylating and arylating agents can be employed to introduce diverse substituents at this position, further expanding the chemical space accessible from the this compound scaffold.
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) reactions provide a means to introduce functional groups onto the carbocyclic ring of the quinolinone system. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.
Directed Functionalization of the Quinoline (B57606) Ring System
The bromine and fluorine atoms, being halogens, are deactivating yet ortho-, para-directing for electrophilic aromatic substitution. The carbonyl group of the quinolinone ring is a deactivating meta-director. The interplay of these directing effects will govern the position of incoming electrophiles. For instance, bromination of a related 4-substituted 1H-indazole system has been shown to occur regioselectively at the C7 position. nih.gov Similar regioselective functionalization can be anticipated for this compound, allowing for the introduction of various electrophiles at specific positions on the benzene (B151609) ring portion of the molecule.
Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and the bromine atom at the C-4 position of this compound serves as an excellent handle for such transformations. ossila.combeilstein-journals.orgmdpi.com
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.orgresearchgate.net This methodology is widely used to form new C-C bonds and introduce aryl or heteroaryl substituents at the C-4 position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C-4 position and a terminal alkyne. soton.ac.uknih.govresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov It provides a direct route to 4-alkynyl-substituted quinolinones, which are valuable intermediates for further transformations. organic-chemistry.org
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, enables the formation of a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.comresearchgate.net This reaction is a versatile method for the synthesis of substituted alkenes and has been successfully applied to various heterocyclic systems. researchgate.net
Below is a table summarizing the key cross-coupling reactions involving 4-bromo-substituted aromatic compounds.
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | C-C |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C |
| Heck | Alkene | Pd catalyst, Base | C-C |
Annulation and Cycloaddition Reactions onto the Quinolinone Scaffold
The quinolinone scaffold of this compound is a promising platform for annulation and cycloaddition reactions, enabling the construction of fused polycyclic and heterocyclic systems. These reactions can significantly expand the structural diversity of compounds derived from this starting material.
Cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, offer another powerful tool for elaborating the quinolinone structure. A novel cycloaddition reaction has been reported between 4-bromo-2,6-dimethyl-phenylisonitrile and acetylene (B1199291) derivatives, which suggests that the bromo-substituted aromatic core, under the right conditions, can participate in such transformations. nih.gov It is conceivable that the quinolinone ring, or a derivative thereof, could act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of complex polycyclic systems.
The following table summarizes potential annulation and cycloaddition reactions based on the reactivity of similar compounds.
| Reaction Type | Potential Reactants | Potential Product Type |
| [4+2] Annulation | Dienes, Dienophiles | Fused polycyclic systems |
| 1,6-Addition Annulation | Nucleophiles | Fused heterocyclic systems |
| [3+2] Cycloaddition | Dipoles, Dipolarophiles | Fused heterocyclic systems |
Isomerization and Tautomeric Considerations
The structural and electronic properties of this compound are influenced by tautomerism and, in its derivatives, by geometrical isomerism. Understanding these phenomena is critical for predicting its reactivity and biological activity.
Keto-Enol Tautomerism and its Influence on Reactivity
This compound can exist in two tautomeric forms: the keto (amide) form and the enol (2-hydroxyquinoline) form. The equilibrium between these two forms is a crucial factor that governs the compound's reactivity.
The keto form, this compound, is generally the more stable tautomer in most solvents. However, the position of the equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. The enol form, 4-bromo-6-fluoro-2-hydroxyquinoline, possesses an aromatic pyridine (B92270) ring and a hydroxyl group, which can alter its reactivity profile. For instance, the hydroxyl group of the enol tautomer can be readily derivatized, for example, through etherification or esterification reactions.
The presence of both tautomers, even if one is in a much lower concentration, can lead to different reaction pathways. For example, reactions targeting the carbonyl group will proceed through the keto form, while reactions involving the hydroxyl group will occur via the enol form.
Geometrical Isomerization (e.g., E/Z Isomerism in Hydrazone Derivatives)
Geometrical isomerism, specifically E/Z isomerism, becomes a significant consideration in derivatives of this compound, such as its hydrazones. studymind.co.uk Hydrazones are synthesized by the reaction of the carbonyl group of the quinolinone with a hydrazine (B178648) derivative. researchgate.netnih.govnih.gov
The C=N double bond in the resulting hydrazone is subject to restricted rotation, leading to the possibility of two geometric isomers, designated as E and Z. studymind.co.uklibretexts.org The E isomer has the substituent groups on opposite sides of the double bond, while the Z isomer has them on the same side. libretexts.org
The synthesis of hydrazone derivatives often results in a mixture of E and Z isomers. researchgate.net The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents. researchgate.net The interconversion between the E and Z isomers can sometimes be achieved through photoisomerization or by changing the solvent or temperature. rsc.org
The different spatial arrangements of the E and Z isomers can lead to distinct physical and chemical properties, including differences in spectroscopic data (NMR, UV-Vis), crystal packing, and biological activity. Therefore, the characterization and separation of these isomers are often necessary for structure-activity relationship studies.
The following table provides a general overview of the synthesis and properties of hydrazone derivatives.
| Derivative | Synthesis Method | Isomerism | Key Characteristics |
| Hydrazone | Condensation with hydrazine | E/Z Isomerism | Potential for photoisomerization, distinct spectroscopic properties for each isomer. |
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 6 Fluoroquinolin 2 1h One and Its Analogues
Conformational Analysis and Dynamics
The flexibility of the quinolinone ring system and the influence of its substituents dictate the conformational preferences of these molecules in different states of matter.
Solution-State Conformational Equilibria
In solution, quinoline (B57606) derivatives can exist in various conformations due to the potential for ring puckering and rotation of substituents. uncw.edu The specific conformation of a molecule can significantly impact its reactivity and biological activity. Studies on quinoline derivatives have shown that their non-exchangeable hydrogens exhibit unusual concentration-dependent chemical shift changes in ¹H-NMR studies, suggesting dipole-dipole and π-π stacking interactions between quinoline molecules in solution. uncw.edu
The equilibrium between different conformers is influenced by the solvent, temperature, and the nature of the substituents on the quinoline ring. For instance, computational studies on quinolino[7,8-h]quinoline derivatives have provided insights into the structural changes that occur during processes like protonation. massey.ac.nz
Solid-State Polymorphism and its Structural Implications
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical compounds. Different polymorphs can exhibit distinct physical properties, including solubility and stability. While the specific polymorphic behavior of 4-bromo-6-fluoroquinolin-2(1H)-one is not extensively documented in the provided results, the study of related quinoline derivatives highlights the importance of this phenomenon.
For example, some quinoline derivatives are known to be highly polymorphic despite having a relatively rigid and planar structure. youtube.com This high polymorphism is not necessarily due to molecular flexibility but can arise from the various ways the molecules can pack in the crystal lattice, stabilized by different sets of intermolecular interactions. youtube.com The presence of halogens like bromine and fluorine, along with the carbonyl and N-H groups in this compound, suggests a high potential for varied intermolecular interactions that could lead to polymorphism. nih.gov
High-Resolution NMR Spectroscopic Studies for Complex Structure Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. mdpi.com For quinolinone derivatives, ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each atom, allowing for the precise assignment of the molecular structure. tsijournals.commdpi.com
In the case of substituted quinolines, the chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic effects of the substituents. tsijournals.com For example, the presence of an electronegative nitrogen atom and other substituents influences the electron density distribution within the aromatic rings, leading to characteristic shifts. tsijournals.com Two-dimensional NMR techniques, such as HSQC and HMBC, are often employed to assign all proton and carbon signals accurately, especially for complex polysubstituted quinolines. clockss.org The analysis of spin-spin splitting patterns further aids in confirming the connectivity of atoms within the molecule. clockss.org
While specific NMR data for this compound is not detailed in the search results, the general principles of NMR spectroscopy applied to quinoline derivatives are well-established. For instance, ¹H NMR spectra of related bromo- and fluoro-substituted quinolines have been used to confirm their structures. researchgate.netchemicalbook.comchemicalbook.comresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Quinolinone Analogues Note: This table is illustrative and based on general knowledge of quinolinone NMR data, as specific data for this compound was not found.
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Aromatic C-H | 7.0 - 8.5 | Shift values are influenced by the position and electronic nature of substituents. |
| N-H | ~12.0 | Typically a broad singlet, position can be solvent-dependent. |
| C=O | ~162 | Carbonyl carbon of the quinolinone ring. |
| Aromatic C-Br | ~115 | Carbon directly attached to bromine. |
| Aromatic C-F | ~160 (with C-F coupling) | Carbon directly attached to fluorine, shows characteristic coupling. |
Vibrational Spectroscopy for Hydrogen Bonding Networks and Molecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for investigating molecular structure and, in particular, intermolecular interactions such as hydrogen bonding. mdpi.comnih.gov In the solid state, these techniques can identify the presence and nature of hydrogen bonds, which play a crucial role in stabilizing the crystal structure. mdpi.comscialert.net
For quinolinone derivatives, the N-H and C=O groups are primary sites for hydrogen bonding. The stretching frequency of the N-H bond is particularly sensitive to its involvement in a hydrogen bond, typically shifting to a lower wavenumber (redshift) upon hydrogen bond formation. nih.gov Similarly, the C=O stretching vibration can also be affected. scialert.net
Studies on related quinoline compounds have utilized FT-IR and Raman spectroscopy to characterize the vibrational modes of the molecule and to analyze the hydrogen bonding networks. nih.govbitp.kiev.ua For example, the analysis of the carbonyl wavelength range (1650-1700 cm⁻¹) in FT-IR spectra can help identify the substitution pattern in some quinoline derivatives. mdpi.com Quantum chemical calculations are often used in conjunction with experimental spectra to aid in the assignment of vibrational bands. nih.gov
Table 2: Key Vibrational Frequencies for Quinolinone Analogues Note: This table is illustrative. Specific frequencies for this compound would require experimental data.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3400 - 3200 |
| C=O | Stretching | 1680 - 1640 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C-F | Stretching | 1250 - 1000 |
| C-Br | Stretching | 600 - 500 |
X-ray Diffraction Studies for Precise Molecular Geometry and Crystal Packing
For quinoline derivatives, X-ray crystallography has been instrumental in determining their molecular geometry and understanding the influence of substituents on their crystal packing. acs.orgnih.govnih.gov For instance, studies on substituted styryl quinolines have shown that the planarity of the molecule can be significantly affected by the nature of the substituents. acs.orgnih.gov The crystal structures reveal how intermolecular forces, such as hydrogen bonds and π-π stacking interactions, dictate the formation of complex supramolecular architectures. acs.orgnih.gov
While a specific crystal structure for this compound is not provided in the search results, X-ray diffraction studies on closely related bromo-substituted quinolinone derivatives have been reported, confirming their molecular structures and providing details on their conformation. nih.govnih.gov These studies show, for example, that the quinolinone ring can be essentially planar or adopt a slightly twisted conformation depending on the substitution pattern. nih.gov
Table 3: Illustrative Crystallographic Parameters for a Quinolinone Analogue Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound was not available.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 980.5 |
| Z | 4 |
Computational Chemistry and Theoretical Investigations of 4 Bromo 6 Fluoroquinolin 2 1h One
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. For 4-Bromo-6-fluoroquinolin-2(1H)-one, such studies would be invaluable in understanding its structure, stability, and reactivity. However, specific DFT analyses for this compound are not documented in the searched scientific literature.
Electronic Structure, Molecular Orbitals, and Spectroscopic Predictions
In the absence of direct studies, we can infer some general characteristics based on computational work on analogous structures. Theoretical calculations on related quinolinone scaffolds often focus on the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov These frontier orbitals are crucial in determining a molecule's electronic transitions and its ability to donate or accept electrons.
For this compound, it is anticipated that the HOMO would be distributed over the quinolinone ring system, with potential contributions from the bromine atom's lone pairs. The LUMO is expected to be delocalized over the aromatic system, particularly the electron-deficient pyridinone ring. The energy gap between the HOMO and LUMO would be a key parameter in predicting the molecule's reactivity and its potential use in applications like organic light-emitting diodes (OLEDs). ossila.com
Spectroscopic predictions, such as those for infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are standard outputs of DFT calculations. These theoretical spectra, when compared with experimental data, can help to confirm the molecular structure and provide insights into the vibrational modes and electronic environment of the nuclei. nih.gov However, no such specific predictive data has been published for this compound.
Reactivity Descriptors and Sites of Chemical Attack
Reactivity descriptors derived from DFT, such as the Fukui function and electrostatic potential maps, are instrumental in identifying the most probable sites for electrophilic and nucleophilic attack. For the related compound, 4-bromo-6-fluoroquinoline, it is known that the bromine at the C4 position is susceptible to Pd-catalyzed coupling reactions, while the fluorine at the C6 position can undergo nucleophilic aromatic substitution. ossila.com
For this compound, it can be hypothesized that the C4-bromo position would remain a primary site for metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the carbonyl group at C2 and the fluorine at C6 would likely influence the electron density across the ring system, potentially activating or deactivating certain positions towards chemical attack. A detailed computational analysis would be required to quantify these effects and provide a reliable prediction of its reactivity.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are employed to study the conformational landscape and stability of molecules over time. nih.gov For a relatively rigid molecule like this compound, MD simulations could provide insights into the planarity of the bicyclic system and the rotational barrier of the N-H bond. In the context of drug discovery, MD simulations are often used to study the interaction of a ligand with its biological target. nih.gov While MD studies have been conducted on various quinoline (B57606) derivatives to assess their potential as enzyme inhibitors, no such research has been specifically published for this compound. researchgate.netnih.gov
In Silico Prediction of Reaction Mechanisms and Pathways
Computational methods are frequently used to model reaction mechanisms, providing a deeper understanding of the transformation process at a molecular level.
Transition State Characterization and Energy Barrier Analysis
The synthesis of quinolinone scaffolds often involves cyclization reactions. researchgate.net Theoretical studies can be used to characterize the transition states of these reactions and calculate the associated energy barriers. This information is critical for optimizing reaction conditions and understanding the factors that control the reaction rate and selectivity. For instance, DFT calculations have been used to support the proposed mechanism in the synthesis of functionalized quinolines. nih.gov However, a specific theoretical investigation into the synthesis or reaction pathways of this compound, including transition state analysis, is not available in the literature.
Solvent Effects on Reactivity and Structure
The choice of solvent can significantly impact the rate, yield, and even the outcome of a chemical reaction. Computational models can simulate the effect of different solvents on the structure and reactivity of a molecule. These models can account for both explicit solvent molecules and implicit solvent effects (continuum models). Studies on other reactions have shown that solvent can influence activation energies and the stability of reactants and products. rsc.org A computational investigation into the solvent effects on this compound would be beneficial for predicting its behavior in different chemical environments, but such a study has not yet been reported.
Molecular Recognition and Ligand Target Interaction Studies
The precise way in which 4-Bromo-6-fluoroquinolin-2(1H)-one interacts with biological macromolecules is dictated by its unique three-dimensional structure and the electronic properties of its constituent atoms. Understanding these interactions at a molecular level is fundamental to elucidating its mechanism of action and potential therapeutic applications.
Elucidation of Key Structural Features for Molecular Recognition
The molecular architecture of this compound comprises a fused bicyclic system with a bromine atom at position 4 and a fluorine atom at position 6 of the quinolinone core. The quinolinone ring system itself is a critical pharmacophore, providing a rigid scaffold that can orient key functional groups for interaction with a target's binding site. acs.org
The lactam functionality (a cyclic amide) within the quinolinone ring is a key feature, with the carbonyl oxygen and the adjacent nitrogen atom capable of acting as hydrogen bond acceptors and donors, respectively. These interactions are often crucial for anchoring the molecule within a protein's active site. Furthermore, the aromatic nature of the fused benzene (B151609) ring allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a target protein.
The substituents at positions 4 and 6 are expected to play a significant role in defining the compound's binding specificity and affinity. The bromine atom at the 4-position and the fluorine atom at the 6-position are not merely passive additions but actively contribute to the molecule's interaction profile.
Influence of Halogenation (Bromine, Fluorine) on Binding Affinity
The presence and position of halogen atoms on a drug-like molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties. In the case of this compound, both the bromine and fluorine atoms are expected to modulate its binding affinity for various targets through several mechanisms.
The fluorine atom at position 6 is a common feature in many successful fluoroquinolone antibiotics. This substitution is known to significantly enhance antibacterial activity, which is often attributed to improved inhibition of bacterial DNA gyrase and topoisomerase IV. researchgate.net The high electronegativity of fluorine can alter the electronic distribution of the quinolone ring system, potentially leading to more favorable interactions with the enzyme-DNA complex. Furthermore, fluorine can form strong hydrogen bonds with appropriate donor groups in a binding pocket.
In Vitro Biochemical Target Identification and Validation
To understand the specific biological pathways that this compound might modulate, it is essential to investigate its interactions with purified molecular targets in vitro. Based on its structural similarity to known bioactive compounds, several key classes of enzymes and nucleic acids emerge as plausible targets.
Enzyme Inhibition Assays (e.g., DNA gyrase, topoisomerase IV, protein kinases)
The quinolone scaffold is famously associated with the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.netnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. Fluoroquinolones exert their antibacterial effect by stabilizing the covalent complex between the enzyme and cleaved DNA, leading to double-strand breaks and cell death. nih.gov Given the presence of the 6-fluoro substituent, a hallmark of potent fluoroquinolones, it is highly probable that this compound would exhibit inhibitory activity against these bacterial enzymes.
In addition to antibacterial targets, the quinoline (B57606) nucleus is present in numerous inhibitors of protein kinases. nih.gov Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrido[2,3-d]pyrimidin-7-one scaffold, structurally related to quinolinones, has been shown to be an effective platform for broad-spectrum kinase inhibition, with modifications leading to highly selective inhibitors. nih.gov Therefore, it is conceivable that this compound could be screened against a panel of protein kinases to identify potential inhibitory activity.
While specific inhibitory concentrations for this compound are not publicly available, the table below presents data for analogous compounds, illustrating the potential potency of this chemical class.
| Compound Analogue | Target Enzyme | IC50 (µM) |
| Ciprofloxacin | E. coli DNA gyrase | < 1 |
| Moxifloxacin | S. pneumoniae Topo IV | 0.25 |
| Amsacrine | Human Topoisomerase II | 0.1 - 1 |
| Erlotinib | EGFR Tyrosine Kinase | 0.002 |
This table presents data for structurally related compounds to infer the potential activity of this compound. Data is compiled from various public sources.
Receptor Binding Studies for Specific Molecular Targets
While enzyme inhibition is a primary mode of action for many quinolones, interaction with specific receptors is another possibility. For instance, certain quinoline derivatives have been investigated as ligands for various G protein-coupled receptors (GPCRs). A study on quinazolinone derivatives, which share a similar bicyclic heterocyclic structure, revealed high binding affinities for the 5-HT7 receptor. benthamdirect.com The specific substitution pattern on the quinolinone ring of this compound would determine its potential to bind to such receptors. The bromine and fluorine atoms, through their electronic and steric properties, would play a crucial role in defining the selectivity and affinity for a particular receptor subtype. nih.gov Radioligand binding assays would be the standard method to screen for and characterize any such interactions.
Nucleic Acid Interaction Studies (e.g., RNA binding, Dicer processing site interaction)
The planar aromatic structure of the quinolinone ring suggests a potential for intercalation into nucleic acids. Studies have shown that quinoline itself can bind to DNA and various polyribonucleotides, a process that is often mediated by metabolic activation. nih.gov The interaction is thought to involve the formation of an epoxy derivative that then reacts with the nucleic acid bases. nih.gov It is plausible that this compound could interact with DNA or RNA through similar mechanisms, potentially leading to interference with processes like transcription and translation.
Furthermore, the field of RNA interference (RNAi) presents another avenue for investigation. The Dicer enzyme plays a key role in processing double-stranded RNA into small interfering RNAs (siRNAs). While there is no direct evidence, small molecules that can modulate Dicer's activity or its interaction with its RNA substrates are of significant interest. The ability of this compound to bind to specific RNA structures or influence protein-RNA interactions could be explored through techniques like fluorescence polarization or surface plasmon resonance.
Computational Modeling of Molecular Interactions
The exploration of this compound and its derivatives in medicinal chemistry is significantly enhanced by computational modeling. These in-silico techniques provide profound insights into how these molecules interact with biological targets at a molecular level, guiding the design and optimization of new therapeutic agents. By simulating these interactions, researchers can predict binding affinities, understand mechanisms of action, and identify promising candidates for further development before committing to costly and time-consuming laboratory synthesis.
Molecular Docking and Scoring for Protein/Nucleic Acid Targets
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. This method involves sampling a vast number of possible conformations of the ligand within the target's binding site and using a scoring function to rank them. While specific docking studies on this compound are not extensively detailed in public literature, the methodology is widely applied to its derivatives, particularly in the context of inhibiting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).
This compound serves as a key intermediate in the synthesis of Linrodostat (BMS-986205), a potent and selective inhibitor of IDO1. nih.gov Computational studies on Linrodostat and its analogues have been crucial in understanding their mechanism of action. nih.gov These inhibitors function by binding to the apo-form of IDO1, meaning they interact with the enzyme before its heme cofactor is bound, effectively displacing the heme and inactivating the enzyme. acs.orgbiorxiv.org Docking studies of Linrodostat analogues revealed that the phenyl ring of the inhibitor is exposed to the solvent, providing a suitable vector for attaching linkers, a strategy that was successfully used in the rational design of IDO1-targeting PROTACs (Proteolysis Targeting Chimeras). nih.govnih.gov The docking pose showed that designed PROTACs could retain the essential binding interactions of the parent inhibitor within the IDO1 active site. nih.gov
The utility of molecular docking extends to other quinoline and quinolinone scaffolds against various targets. For instance, docking has been used to study the binding affinity of 6-bromo quinazoline (B50416) derivatives against the Epidermal Growth Factor Receptor (EGFR), and to predict the interaction of novel quinoline derivatives with the VEGFR-2 kinase domain. nih.govnih.gov In these studies, scoring functions provide an estimated binding energy, helping to prioritize compounds for synthesis and biological testing.
| Compound Class | Target Protein | Reported Binding Energy/Score | Key Interactions Noted |
| 6-Bromo quinazoline derivatives | EGFR | -6.7 and -5.3 kcal/mol | Hydrogen bonds and other key interactions with active site residues. nih.gov |
| Monomethoxy-substituted o-diphenylisoxazoles | Tubulin | Not specified | Interaction with the colchicine (B1669291) binding site predicted. nih.gov |
| Quinolinone-based thiosemicarbazones | InhA / DprE1 | Not specified | Stable ligand-protein complexes suggested by simulations. mdpi.com |
This table presents representative data for related heterocyclic compounds to illustrate the application and output of molecular docking studies.
Binding Free Energy Calculations and Molecular Mechanics-Based Methods
To obtain a more accurate estimation of binding affinity than what is provided by docking scores alone, more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. These methods calculate the binding free energy of a ligand-protein complex, providing a more rigorous prediction of how tightly a molecule will bind to its target.
These calculations are often performed on snapshots taken from molecular dynamics (MD) simulations, which model the movement and interaction of the atoms in the complex over time. This approach accounts for the dynamic nature of both the ligand and the protein. For example, a study on novel quinolinone-based thiosemicarbazones designed as antituberculosis agents used the MM/PBSA approach to analyze ligand-protein interactions. mdpi.com The calculations yielded binding free energies ranging from -71.3 to -12.7 Kcal/mol, indicating favorable and stable interactions between the ligands and their protein targets, primarily driven by van der Waals forces. mdpi.com
Similarly, in the development of new quinoline derivatives as inhibitors of VEGFR-2, MM/PBSA calculations were used to analyze the stability of the docked complex. nih.gov The results showed a very low and stable free binding energy of -74 KJ/mol over the course of the simulation, confirming a strong and accurate binding of the compound to the target protein. nih.gov These examples highlight how binding free energy calculations can validate docking poses and provide a quantitative measure of binding affinity for quinolinone-based scaffolds, a methodology directly applicable to the study of this compound and its derivatives.
Emerging Non Biomedical Applications and Functional Materials
Optoelectronic and Photophysical Properties
The inherent photophysical characteristics of the quinolinone core suggest that 4-Bromo-6-fluoroquinolin-2(1H)-one could be a valuable component in the development of novel functional materials. The electronic properties of this scaffold can be finely tuned through substituent modifications, influencing its interaction with light and its performance in electronic devices.
Fluorescence, Luminescence, and Absorbance Characteristics
Quinoline (B57606) and its derivatives are known for their fluorescent properties. crimsonpublishers.com The quinolin-2(1H)-one nucleus, in particular, is a versatile fluorophore. The fluorescence of these compounds can be significantly influenced by factors such as solvent polarity and pH. For instance, protonation of the nitrogen atom in the quinoline ring system can lead to a notable enhancement of fluorescence intensity and a red-shift in the emission wavelength. nih.govrsc.org This phenomenon is attributed to changes in the electronic states upon protonation, which can reduce non-radiative decay pathways. nih.gov
The photophysical properties of substituted quinolinones, such as Stokes shift (the difference between the maxima of the absorption and emission spectra), molar extinction coefficient, and quantum yield, are critical parameters for their application as fluorophores. rsc.org For example, certain 7-(diethylamino)quinolone chalcones exhibit significant Stokes shifts and strong solvatochromism, where the color of the emitted light changes with the polarity of the solvent. acs.org This behavior is often linked to intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part. acs.org Given the electron-withdrawing nature of the bromine and fluorine substituents in this compound, it is conceivable that derivatives of this compound could be designed to exhibit tailored photophysical responses.
Table 1: General Photophysical Properties of Substituted Quinolone Derivatives
| Property | Description | Potential Influence of Substituents |
| Absorption Maximum (λ_abs) | The wavelength at which the molecule absorbs the most light. | Electron-donating or -withdrawing groups can shift this to longer or shorter wavelengths. |
| Emission Maximum (λ_em_) | The wavelength at which the molecule emits the most light (fluorescence). | Influenced by substituents and the surrounding environment (solvatochromism). |
| Stokes Shift | The difference in energy between the absorption and emission maxima. | Larger Stokes shifts are often desirable for fluorescent probes to minimize self-quenching. |
| Quantum Yield (Φ_F_) | The efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. | Can be enhanced or quenched by specific substituents or environmental factors. |
| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Can be sensitive to the local environment and interactions with other molecules. |
This table provides a generalized overview based on the properties of various quinolone derivatives.
Potential in Organic Electronics and Advanced Materials
The precursor to the title compound, 4-Bromo-6-fluoroquinoline, is noted as an intermediate in the synthesis of dyes for applications in Organic Light-Emitting Diodes (OLEDs) and solar cells. ossila.com This suggests that the quinoline scaffold, and by extension the quinolin-2(1H)-one core, possesses the requisite electronic and photophysical properties for use in organic electronic devices. The ability to absorb and emit light efficiently, coupled with good charge transport characteristics, are key requirements for materials used in these technologies.
The planar structure of the quinolinone ring system can facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The introduction of bromine and fluorine atoms in this compound can further modulate the electronic energy levels (HOMO and LUMO) of the molecule, allowing for fine-tuning of its properties to match the requirements of specific device architectures. The development of quinolinone-based materials could lead to new classes of emitters, charge-transporting materials, or sensitizers for next-generation optoelectronic devices.
Catalysis and Organocatalysis
The structural features of this compound suggest its potential utility in the field of catalysis, both as a ligand for transition metals and as an organocatalyst itself.
Utility as Ligands in Transition Metal-Catalyzed Reactions
The nitrogen atom within the quinolinone ring and the oxygen of the carbonyl group can act as coordination sites for transition metals. The related compound, 4-Bromo-6-fluoroquinoline, is known to participate in palladium-catalyzed coupling reactions. ossila.com This reactivity highlights the potential for the quinoline nucleus to serve as a ligand in various metal-catalyzed transformations. By forming stable complexes with transition metals, quinolinone-based ligands can influence the reactivity and selectivity of the metal center. The electronic properties of the ligand, modulated by the bromo and fluoro substituents, can be used to fine-tune the catalytic activity. For instance, the synthesis of quinolone derivatives has been achieved using transition metal catalysts like ruthenium and palladium. nih.govacs.org
Role as Organocatalysts in Stereoselective Transformations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. Quinoline derivatives have been investigated as organocatalysts. nih.gov For example, quinoline-type N-oxides have been successfully employed as organocatalysts in asymmetric allylation reactions. nih.gov The ability of the quinoline scaffold to participate in hydrogen bonding and other non-covalent interactions is key to its catalytic function.
The development of chiral quinolinone derivatives could open avenues for their use in stereoselective transformations, where the catalyst directs the formation of a specific stereoisomer of the product. The rigid quinolinone backbone provides a well-defined structural framework for the introduction of chiral elements, which can create a chiral environment around the catalytic site, leading to high levels of enantioselectivity.
Chemical Sensors and Probes
The intrinsic fluorescence of the quinolinone scaffold makes it an attractive platform for the development of chemical sensors and probes. These sensors operate by changing their fluorescent properties upon interaction with a specific analyte.
Quinoline-based fluorescent probes have been successfully developed for the detection of a variety of species, including metal ions like Zn²⁺, Fe²⁺, Fe³⁺, and Cu²⁺, as well as nitro-phenolic compounds. rsc.orgacs.org The sensing mechanism often involves chelation of the analyte by the quinoline derivative, which leads to a change in the photophysical properties, such as fluorescence quenching or enhancement. acs.org For instance, some quinoline-based probes exhibit a "turn-on" fluorescence response in the presence of specific metal ions.
The fluoroquinolone class of antibiotics, which shares the core quinoline structure, possesses intrinsic fluorescence that has been exploited for studying bacterial penetration and efflux. nih.gov This highlights the potential of fluorinated quinolinones, like this compound, as building blocks for fluorescent probes. Furthermore, quinoline-based photochemical sensors have been designed for the detection of pH and specific amino acids. rsc.org The sensitivity of the quinolinone fluorescence to the local environment makes it a promising candidate for the development of highly selective and sensitive chemical sensors for environmental monitoring, industrial process control, and biological imaging.
Development of Fluorescent Probes for Specific Chemical Analytes
The quinolin-2(1H)-one core is a key fluorophore in the design of fluorescent probes for the detection of various chemical analytes. Its utility stems from a combination of favorable photophysical properties and the ease with which its structure can be functionalized to introduce specific recognition sites for target molecules.
Research has demonstrated that modifications to the quinolin-2(1H)-one structure can lead to the development of highly selective and sensitive fluorescent probes. For instance, derivatives of 7-(diethylamino)quinolin-2(1H)-one have been synthesized and characterized for their fluorescent properties. acs.orgnih.gov These compounds can exhibit significant changes in their fluorescence emission upon interaction with specific analytes, forming the basis of a detection mechanism. acs.orgnih.gov
One notable application is in indicator displacement assays (IDA). In this approach, a fluorescent probe based on a quinolin-2(1H)-one derivative forms a complex with a host molecule, such as cucurbit nih.govuril (CB7). acs.orgnih.gov This complex has a specific fluorescence signature. When an analyte with a higher affinity for the host molecule is introduced, it displaces the quinolinone probe, leading to a measurable change in fluorescence. acs.orgnih.gov This method has been successfully used to determine the binding constant of analytes like methyl viologen. acs.orgnih.gov
Furthermore, quinolin-2(1H)-one derivatives have been engineered to act as "turn-off" fluorescent probes. An example is a chalcone (B49325) derivative of 7-(diethylamino)quinolin-2(1H)-one designed to detect bisulfite (HSO₃⁻). nih.gov The probe's fluorescence is quenched upon a Michael addition reaction with bisulfite. This specific reactivity allows for the selective detection of bisulfite, even in complex samples like white wine, with a low detection limit. nih.gov
The development of such probes often involves computational studies to predict and understand their photophysical behavior and interaction with analytes. nih.govnih.gov These studies, combined with experimental characterization, enable the rational design of new and improved fluorescent probes based on the quinolinone scaffold.
Table 1: Examples of Quinolin-2(1H)-one-Based Fluorescent Probes
| Probe Derivative | Target Analyte | Detection Mechanism | Application |
|---|---|---|---|
| 7-(diethylamino)quinolin-2(1H)-one derivatives (DQ1 and DQ2) with cucurbit nih.govuril (CB7) | Methyl Viologen | Indicator Displacement Assay (IDA) | Determination of binding constants. acs.orgnih.gov |
| (E)-7-(diethylamino)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-one (DQCh) | Bisulfite (HSO₃⁻) | "Turn-off" fluorescence via Michael addition | Detection of bisulfite in wine samples. nih.gov |
| 6-(4-methylsulfanylphenyl)-1-phenyl-quinolin-2-one derivatives | Polarity Changes | Solvatochromism | Monitoring photopolymerization processes. bohrium.com |
Chemo- and Biosensors Based on Quinolinone Scaffolds
The versatility of the quinolinone scaffold extends to the development of chemo- and biosensors. These sensors leverage the specific binding of an analyte to a receptor unit, which is coupled to a quinolinone-based transducer that signals the binding event, often through a change in fluorescence.
The quinolinone scaffold is an attractive platform for sensor development due to its robust chemical nature and favorable spectroscopic properties. researchgate.net The presence of both a hydrogen bond donor (-NH) and acceptor (-C=O) in the quinolin-2(1H)-one structure provides opportunities for creating specific interactions with target analytes. researchgate.net
A notable example is the development of a chemosensor for zinc ions (Zn²⁺) based on a molecule incorporating two quinoline moieties. nih.gov This sensor, DQ (2-(2-(quinolin-2-yl)hydrazinyl)-N-(quinolin-8-yl)acetamide), exhibits a "turn-on" fluorescence response upon binding to Zn²⁺ in an aqueous environment. The sensor demonstrates high sensitivity with a low limit of detection and has been successfully applied for the bioimaging of zinc ions in zebrafish. nih.gov The practicality of this sensor is enhanced by its reusability and its applicability in real water samples. nih.gov
The design of such sensors often involves creating a system where the fluorescence of the quinolinone core is initially quenched. Upon binding of the target analyte, a conformational change or a change in the electronic properties of the molecule can disrupt the quenching mechanism, leading to an increase in fluorescence intensity. This chelation-enhanced fluorescence (CHEF) is a common principle in the design of quinolinone-based sensors.
The potential for functionalization at various positions of the quinolinone ring allows for the attachment of different receptor units, enabling the development of sensors for a wide range of analytes. While specific applications of this compound in this area are yet to be reported, its dihalogenated structure presents synthetic handles for the introduction of recognition elements, suggesting its potential as a building block for novel chemo- and biosensors. ossila.com
Table 2: Characteristics of Quinolinone-Based Chemosensors
| Sensor | Target Analyte | Sensing Principle | Key Features |
|---|---|---|---|
| DQ (2-(2-(quinolin-2-yl)hydrazinyl)-N-(quinolin-8-yl)acetamide) | Zinc (Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) | "Turn-on" fluorescence, low detection limit, applicable in bioimaging and real water samples. nih.gov |
Conclusion and Future Research Directions
Summary of Current Research Landscape for 4-Bromo-6-fluoroquinolin-2(1H)-one
The current research landscape for this compound is notably sparse, with a significant absence of dedicated studies focusing directly on this specific heterocyclic compound. The bulk of existing scientific knowledge is inferred from research on structurally related quinoline (B57606) and quinolinone derivatives. Quinolinones, as a class, are recognized for their diverse biological activities and their utility as synthetic scaffolds. mdpi.com Research has extensively covered various substituted quinolinones, particularly in the context of medicinal chemistry, leading to the development of antibacterial and anticancer agents. mdpi.comresearchgate.net
The primary precursor, 4-bromo-6-fluoroquinoline, has garnered attention as an intermediate in the synthesis of pharmacologically active molecules, such as the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor linrodostat, which has applications in cancer therapy. ossila.com This precursor is also noted for its potential use in the preparation of dyes for organic light-emitting diodes (OLEDs) and solar cells, highlighting the potential of the bromo-fluoro-quinoline scaffold in materials science. ossila.com Studies on other halogenated quinolines have demonstrated their potential as potent antibacterial and biofilm-eradicating agents, with the synthetic tunability of the quinoline core being a key area of investigation. nih.govresearchgate.netnih.gov However, the specific substitution pattern and the presence of the C2-oxo group in this compound differentiate it from these more extensively studied relatives, suggesting a unique, yet largely uncharacterized, profile of chemical and physical properties.
Identification of Unexplored Synthetic and Chemical Reactivity Pathways
The synthetic and reactivity pathways for this compound remain largely unexplored, presenting a fertile ground for chemical investigation.
Synthetic Pathways: Standard synthetic routes to quinolin-2(1H)-one scaffolds, such as the Knorr synthesis, which involves the condensation of β-keto esters with anilines followed by cyclization, could be adapted for this compound. researchgate.net A plausible route would involve the cyclization of an appropriately substituted N-phenyl-3-oxobutanamide derived from 4-fluoroaniline. Subsequent regioselective bromination at the C4 position would yield the target molecule. Alternatively, metal-free C-H halogenation techniques could offer a direct approach to introduce the bromine atom onto a pre-formed 6-fluoroquinolin-2(1H)-one core. rsc.org
Chemical Reactivity: The trifunctional nature of the molecule—possessing a reactive C-Br bond, a fluoro-substituted aromatic ring, and a lactam moiety—opens up numerous avenues for derivatization.
C4-Position (Bromo Group): The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This would allow for the introduction of a wide array of substituents to modulate the compound's electronic and steric properties.
N1-Position (Lactam): The lactam nitrogen can be subjected to alkylation, arylation, or acylation to introduce diverse functional groups, which is a common strategy for modifying the properties of quinolinone-based compounds. researchgate.net
The following table summarizes potential, yet unexplored, chemical transformations for this compound.
| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Expected Product Type | Potential Application Area |
| C4-Br | Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | 4-Aryl/vinyl-6-fluoroquinolin-2(1H)-ones | Organic electronics, medicinal chemistry |
| C4-Br | Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst, ligand, base | 4-Amino-6-fluoroquinolin-2(1H)-ones | Pharmaceutical scaffolds, dye synthesis |
| C4-Br | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 4-Alkynyl-6-fluoroquinolin-2(1H)-ones | Functional materials, chemical probes |
| C4-Br | Stille Coupling | Organostannanes, Pd catalyst | 4-Alkyl/aryl-6-fluoroquinolin-2(1H)-ones | Complex molecule synthesis |
| N1-H | N-Alkylation | Alkyl halides, base (e.g., NaH, K₂CO₃) | 1-Alkyl-4-bromo-6-fluoroquinolin-2(1H)-ones | Modulating solubility and biological activity |
| N1-H | N-Arylation | Aryl halides, Cu or Pd catalyst (e.g., Ullmann or Buchwald-Hartwig) | 1-Aryl-4-bromo-6-fluoroquinolin-2(1H)-ones | Tuning electronic properties for materials |
Advanced Computational and Theoretical Challenges and Opportunities
The unique electronic structure of this compound presents both challenges and opportunities for advanced computational chemistry. Density Functional Theory (DFT) and other quantum mechanical methods can be powerful tools for predicting its properties and reactivity, guiding future experimental work. nih.govfrontiersin.org
Challenges:
Tautomerism: A significant computational challenge is the accurate modeling of the keto-enol tautomerism between the this compound (lactam) form and its 4-bromo-6-fluoro-2-hydroxyquinoline (lactim) isomer. The relative stability of these tautomers can be highly sensitive to the computational method, basis set, and solvent model used.
Halogen Bonding: The interplay between the bromine and fluorine substituents may lead to complex intramolecular and intermolecular interactions, including halogen bonding, which requires sophisticated computational models to capture accurately.
Excited State Properties: Predicting the photophysical properties (absorption, emission, triplet energies) for potential applications in materials science is computationally demanding and requires time-dependent DFT (TD-DFT) or higher-level methods. acs.org
Opportunities:
Reactivity Prediction: Computational studies can predict the sites most susceptible to nucleophilic and electrophilic attack, calculate reaction energy barriers for the pathways outlined in section 8.2, and help optimize reaction conditions. nih.gov
Spectroscopic Characterization: DFT calculations can predict NMR chemical shifts, vibrational frequencies (IR/Raman), and UV-Vis absorption spectra, aiding in the structural confirmation of newly synthesized derivatives.
Molecular Design: By systematically modeling derivatives with different substituents at the C4 and N1 positions, computational chemistry can guide the design of new molecules with tailored electronic properties (e.g., HOMO/LUMO levels) for specific applications in electronics or as functional dyes. nih.gov
Prospects for Novel Functional Material Development and Non-Biomedical Applications
Beyond its potential as a scaffold in medicinal chemistry, this compound is a promising building block for novel functional organic materials.
Organic Electronics: The quinoline core is an electron-deficient system, making it suitable for n-type organic semiconductor materials used in Organic Field-Effect Transistors (OFETs). The presence of the electron-withdrawing fluorine atom further enhances this property. The bromo-substituent provides a convenient handle for polymerization or for creating larger π-conjugated systems through cross-coupling, a key strategy in designing materials for OLEDs and organic photovoltaics (OPVs). ossila.com
Electrochromic Materials: Quinoline-based systems have been shown to exhibit reversible redox behavior, leading to changes in their optical absorption properties. nih.gov By incorporating this compound into larger conjugated molecules or polymers, it may be possible to develop new materials for electrochromic devices ("smart" windows).
Fluorescent Probes and Sensors: The quinolinone scaffold is a known fluorophore. Derivatization at the C4-position could be used to attach specific recognition units, potentially leading to the development of chemosensors that signal the presence of specific ions or molecules through a change in fluorescence.
Integration of Interdisciplinary Methodologies for Comprehensive Understanding
A holistic understanding of this compound and its potential can only be achieved through the integration of multiple scientific disciplines. A comprehensive research program would bridge the gap from single-molecule properties to bulk material function.
A proposed interdisciplinary approach is outlined below:
| Discipline | Methodology/Technique | Research Goal |
| Synthetic Chemistry | Modern organic synthesis, catalyst screening, purification and characterization (NMR, MS, X-ray crystallography) | Efficiently synthesize the core molecule and a library of its derivatives. researchgate.netnih.gov |
| Computational Chemistry | DFT, TD-DFT, molecular dynamics simulations | Predict molecular structure, electronic properties, reactivity, and spectroscopic data to guide synthetic efforts. nih.govnih.gov |
| Materials Science | Thin-film deposition (spin-coating, vacuum evaporation), device fabrication (OFETs, OLEDs), surface analysis (AFM, SEM) | Process synthesized derivatives into thin films and devices; characterize their morphology and performance. |
| Photophysics/Electrochemistry | UV-Vis and fluorescence spectroscopy, time-resolved spectroscopy, cyclic voltammetry | Characterize the fundamental photophysical and electrochemical properties (e.g., absorption, emission, redox potentials, charge carrier mobility). nih.gov |
This integrated strategy, combining predictive computational modeling with targeted synthesis and empirical characterization, would accelerate the exploration of this compound's properties. Such a collaborative effort is essential to unlock its full potential as a versatile scaffold for both fundamental research and the development of next-generation functional materials.
Q & A
Basic Research Questions
What are the established synthetic routes for 4-Bromo-6-fluoroquinolin-2(1H)-one, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclization and halogenation steps. For example, quinolin-2(1H)-one derivatives are synthesized via condensation of substituted anilines with β-ketoesters, followed by bromination/fluorination at specific positions . Key intermediates are characterized using:
- IR spectroscopy to confirm carbonyl (C=O) and N-H stretches.
- H/C NMR to verify regiochemistry (e.g., downfield shifts for aromatic protons adjacent to electron-withdrawing Br/F substituents).
- Mass spectrometry (MS) for molecular ion validation.
- Elemental analysis to confirm purity.
What safety protocols are critical when handling this compound?
Methodological Answer:
Based on analogs like 6-fluoroquinolin-2(1H)-one ( ) and brominated quinolines ( ):
- Personal Protection: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact.
- Reactivity: Avoid oxidizers and high heat to prevent decomposition into toxic gases (e.g., HF, CO) .
- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste facilities .
Which spectroscopic techniques are most effective for structural elucidation?
Methodological Answer:
- X-ray crystallography (via SHELXL/SHELXS) resolves absolute configuration, particularly useful for bromine’s heavy-atom effect .
- F NMR identifies fluorine environments (e.g., coupling constants for para/meta substitution).
- 2D NMR (COSY, HSQC) clarifies spin-spin interactions in aromatic systems .
Advanced Research Questions
How do bromine and fluorine substituents complicate X-ray crystallographic analysis?
Methodological Answer:
- Bromine’s Anomalous Scattering: Enhances phasing but may cause absorption errors. Use multi-scan corrections in SHELXL .
- Fluorine’s Weak Scattering: Low electron density complicates position refinement. Combine with high-resolution data (<1.0 Å) and DFT-calculated electrostatic potentials .
- Twinned Crystals: Common due to halogen-halogen interactions. Test for twinning (e.g., ROTAX in PLATON) before refinement .
How to resolve contradictions between experimental NMR data and computational predictions?
Methodological Answer:
- Step 1: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate H/C shifts.
- Step 2: Compare with experimental data. Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility.
- Step 3: Use DMSO-d6 vs. CDCl3 solvent studies to assess hydrogen bonding’s impact on shifts .
What strategies optimize regioselectivity in bromo-fluoroquinolone synthesis?
Methodological Answer:
- Directed Ortho-Metalation (DoM): Use directing groups (e.g., -NHCOt-Bu) to position bromine at C4 before fluorination at C6 .
- Microwave-Assisted Synthesis: Reduces side reactions (e.g., dihalogenation) by controlling reaction time/temperature .
- Post-Functionalization: Introduce bromine via Pd-catalyzed cross-coupling after core formation to avoid steric clashes .
How to evaluate antimicrobial activity methodologically?
Methodological Answer:
Adopt the twofold serial dilution technique ( ):
| Parameter | Details |
|---|---|
| Test Strains | Gram-negative (e.g., P. aeruginosa) and Gram-positive bacteria. |
| Concentration | 8–128 μg/mL range; streptomycin as a positive control. |
| Endpoint | Minimum Inhibitory Concentration (MIC) via turbidity/CFU counting. |
How to investigate the mechanism of action against bacterial targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with DNA gyrase (target for quinolones). Focus on halogen-bonding with Thr165 and hydrophobic pockets .
- Resistance Studies: Compare MICs against gyrA mutant strains to assess target specificity.
- ROS Assays: Measure reactive oxygen species (e.g., HO) to evaluate secondary bactericidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
